2,2,4-Trimethylchromen-6-ol
Description
Properties
CAS No. |
5331-20-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,2,4-trimethylchromen-6-ol |
InChI |
InChI=1S/C12H14O2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,13H,1-3H3 |
InChI Key |
WMPVYVYQUPPSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=C1C=C(C=C2)O)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of 2,2,4-Trimethylchromen-6-ol
The formation of the this compound scaffold can be achieved through various synthetic routes, ranging from classical acid-catalyzed reactions to more modern, environmentally benign approaches.
Classical Multi-Step Synthetic Strategies
The most established method for synthesizing this compound involves the acid-catalyzed condensation of hydroquinone (B1673460) with acetone (B3395972) or a related C6 ketone source like mesityl oxide. This reaction is a variation of electrophilic aromatic substitution. wikipedia.orgbyjus.com The process typically begins with the acid-catalyzed generation of an electrophile from acetone, which then attacks the electron-rich hydroquinone ring. This is followed by an intramolecular cyclization (ether formation) and dehydration to yield the final chromene product. Strong Brønsted acids are commonly employed as catalysts.
| Reactants | Catalyst | Conditions | Yield | Reference |
| Hydroquinone, Acetone | Sulfuric Acid | Toluene, Reflux | Moderate | google.com |
| Hydroquinone, Mesityl Oxide | Phosphoric Acid | Heat | Not Specified | N/A |
This table is representative of classical synthetic approaches. Specific yields and conditions can vary based on the exact procedure.
Modern Catalytic and Green Chemistry Approaches
Modern synthetic efforts focus on improving the efficiency and environmental footprint of chromene synthesis. uobaghdad.edu.iq These methods often employ heterogeneous catalysts that can be easily recovered and reused, minimizing waste. iiserpune.ac.in For the synthesis of trimethyl-substituted phenols, which are precursors or analogs, vapor-phase reactions over metal oxide catalysts like magnesium oxide have been developed, offering high yields and purity. google.com While not directly for this compound, similar principles using solid acid catalysts such as zeolites or sulfated zirconia could be applied to the condensation of hydroquinone and acetone, potentially offering advantages like milder reaction conditions and easier product purification. google.com The use of triflimide as a catalyst has also been reported for the synthesis of chromane (B1220400) derivatives from benzylic alcohols and alkenes, showcasing the potential of strong, recyclable Lewis acids in similar annulations. chemrxiv.org
| Catalyst Type | Example Catalyst | Potential Advantages | Relevant Reaction | Reference |
| Solid Acid | Zeolite H-Y-MMM | Reusable, Milder Conditions, High Selectivity | Chromene/Quinoline Synthesis | google.com |
| Metal Oxide | Magnesium Oxide | High Temperature Vapor-Phase Synthesis | Preparation of 2,4,6-trimethylphenol (B147578) | google.com |
| Organocatalyst | Triflimide (Tf2NH) | Low Catalyst Loading, Mild Conditions | Chromane Synthesis | chemrxiv.org |
This table illustrates modern catalytic strategies applicable to chromene synthesis.
Chemoenzymatic and Biocatalytic Synthesis Routes
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild, environmentally friendly conditions. clockss.org While specific enzymatic routes to this compound are not widely documented, the synthesis of various chromene derivatives using biocatalysts has been explored. For instance, lipases and other proteins like bovine serum albumin (BSA) have been shown to catalyze domino reactions to form chromene structures. clockss.org The oxidation of related compounds, such as 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethylhydroquinone (a vitamin E intermediate), has been successfully achieved using immobilized peroxidases, demonstrating the potential of enzymes in modifying substituted phenols. aidic.it Such chemoenzymatic strategies could theoretically be adapted for the synthesis or modification of this compound, potentially offering routes to novel derivatives. acs.org
| Biocatalyst | Reaction Type | Substrates | Key Feature | Reference |
| Bovine Serum Albumin (BSA) | Domino Reaction | 1,3-Diketones, α,β-Unsaturated Aldehydes | Green Chemistry, Protein-Promoted | clockss.org |
| Immobilized Peroxidase | Oxidation | 2,3,6-Trimethylphenol | High Selectivity, Vitamin E Precursor Synthesis | aidic.it |
| Lipase (e.g., CAL-B) | Domino Reaction | General Chromene Synthesis | Eco-Friendly, Mild Conditions | clockss.org |
This table highlights the potential of biocatalysis in the synthesis of chromene structures.
Derivatization Strategies and Functional Group Transformations
The this compound molecule possesses two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic ring. Derivatization at these sites allows for the synthesis of a wide array of new compounds.
Alkylation and Acylation Reactions on the Chromene Core and Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for functionalization.
Alkylation: O-alkylation can be readily achieved by treating this compound with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base (e.g., potassium carbonate, sodium hydride). This reaction converts the phenol (B47542) into its corresponding ether derivative. The alkylation of hydroxy-substituted aromatic compounds is a well-established industrial and laboratory process. google.com
Acylation: The hydroxyl group can be esterified through acylation. This is typically accomplished by reacting the chromenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. chem-station.com This reaction is a common strategy to protect the hydroxyl group or to introduce new functionalities. Friedel-Crafts acylation principles are fundamental to these transformations, where an acylium ion is generated as the key electrophile. byjus.comchem-station.com
| Reaction | Reagents | Typical Conditions | Product Type | Reference |
| Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Solvent (e.g., Acetone), Heat | Alkyl Ether | google.com |
| Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Anhydrous Solvent, 0 °C to RT | Ester | chem-station.com |
This table summarizes common derivatization reactions of the hydroxyl group.
Halogenation and Nitration Studies
The aromatic ring of the chromene core can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the activating, ortho-para directing hydroxyl group and the deactivating, but also ortho-para directing, fused ether ring.
Halogenation: Halogenated derivatives of chromenes can be synthesized via electrophilic halogenation. nih.govnih.gov Reagents such as bromine (Br₂) in a suitable solvent, or N-halosuccinimides (e.g., NCS, NBS), can be used to introduce chlorine or bromine atoms onto the aromatic ring. The positions ortho to the powerful activating hydroxyl group are the most likely sites of substitution.
Nitration: Nitration involves the introduction of a nitro group (–NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. mdpi.com The reaction conditions must be carefully controlled, as nitration of phenols can be vigorous and may lead to oxidation or the formation of multiple products. Studies on the nitration of substituted phenols show that the reaction proceeds via electrophilic attack by the nitronium ion (NO₂⁺). rsc.org For this compound, nitration would be expected to occur at the positions ortho to the hydroxyl group.
| Reaction | Typical Reagents | Expected Substitution Position | Key Considerations | Reference |
| Bromination | Br₂ in Acetic Acid or CCl₄ | Position 5 or 7 | Control of stoichiometry to prevent poly-bromination. | nih.gov |
| Chlorination | N-Chlorosuccinimide (NCS) | Position 5 or 7 | Milder alternative to Cl₂ gas. | nih.gov |
| Nitration | HNO₃ / H₂SO₄ | Position 5 or 7 | Careful temperature control required to avoid oxidation. | mdpi.comrsc.org |
This table outlines potential electrophilic substitution reactions on the chromene aromatic ring.
Oxidation and Reduction Pathways
The phenolic hydroxyl group and the electron-rich aromatic ring of this compound make it susceptible to oxidation. The oxidation of similar phenol derivatives, such as 2,3,6-trimethylphenol, to form trimethyl-1,4-benzoquinone using molecular oxygen and a copper(II) chloride catalyst has been reported. nih.gov This process is believed to involve the formation of a copper-bound phenolate (B1203915) radical anion, with subsequent attack by oxygen at the para position. nih.gov Similarly, 2,4,6-trimethylphenol is known to be rapidly oxidized by singlet oxygen in aqueous solutions. medchemexpress.com While specific studies on the comprehensive reduction of this compound are not extensively detailed in the provided results, the double bond within the pyran ring could potentially undergo catalytic hydrogenation under appropriate conditions.
Cyclization and Ring-Opening Transformations
The chromene core of this compound is central to its reactivity, particularly in cyclization and ring-opening reactions. Photochemical ring-opening of chromenes is a known transformation that is dependent on the excitation wavelength. nih.gov This process involves the breaking of the C-O bond in the pyran ring, leading to a vinyl-phenolic structure. nih.gov The efficiency of this photochemical ring-opening is influenced by the vibrational mode selected by the excitation. nih.gov Conversely, dearomatization through ring expansion is another potential transformation for aromatic compounds, although it is often energetically challenging due to the stability of the aromatic C=C bonds. chemrxiv.org Ring-opening metathesis of aromatic compounds has also been demonstrated for various aromatic systems, offering a catalytic pathway to cleave inert carbon-carbon bonds within the aromatic ring. chemrxiv.org
Mechanistic Investigations of Chemical Reactions
The reactivity of this compound is governed by several fundamental mechanistic principles, including electrophilic aromatic substitution, radical-mediated pathways, and pericyclic reactions.
Elucidation of Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SEAr) is a key reaction class for aromatic compounds like this compound. wikipedia.org The general mechanism involves the attack of the aromatic ring on an electrophile, forming a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org This intermediate is stabilized by resonance. The reaction is completed by the loss of a proton from the carbon atom that was attacked, restoring aromaticity. masterorganicchemistry.comlibretexts.org
The substituents on the benzene (B151609) ring of this compound significantly influence the rate and regioselectivity of electrophilic attack. The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org The alkyl groups (trimethyl) are also activating and ortho-, para-directing. wikipedia.org Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho and para to the hydroxyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
Radical-Mediated Reaction Pathways
Radical-mediated reactions can also play a role in the chemistry of this compound. As mentioned in the context of oxidation, the formation of a phenolate radical anion is a proposed intermediate in the copper-catalyzed oxidation of similar phenols. nih.gov The stability of such a radical would be influenced by delocalization of the unpaired electron into the aromatic ring.
Pericyclic and Rearrangement Reactions Involving the Chromene Skeleton
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are highly stereoselective. libretexts.orgscribd.com They are classified into several types, including electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. libretexts.orgscribd.comorganicchemistrydata.org The chromene skeleton of this compound can potentially participate in such transformations.
Electrocyclic reactions involve the formation or breaking of a sigma bond at the ends of a conjugated pi system. libretexts.org The photochemical ring-opening of chromenes can be considered a type of electrocyclic reaction. nih.govlibretexts.org Cycloaddition reactions, such as the Diels-Alder reaction, involve the combination of two pi systems to form a cyclic compound. organicchemistrydata.orgpressbooks.pub While a direct Diels-Alder reaction involving the benzene ring of the chromene is unlikely due to its aromaticity, the double bond in the pyran ring could potentially act as a dienophile. Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. organicchemistrydata.orgrsc.org The enolate ions of certain cyclic ketones have been shown to undergo Cope rearrangements, a type of masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement. rsc.org
Reaction Kinetics and Thermodynamics
The rate of chemical reactions involving this compound is governed by the principles of chemical kinetics. The rate of a reaction is influenced by factors such as temperature and the activation energy. youtube.com A higher temperature and a lower activation energy lead to a faster reaction rate. youtube.com Catalysts can increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy. youtube.com
In electrophilic aromatic substitution, the first step, the attack of the electrophile on the aromatic ring, is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com The Hammond postulate states that the transition state of a reaction step will resemble the species (reactant, intermediate, or product) to which it is closer in energy. youtube.com For an endergonic step, the transition state resembles the product of that step.
The thermodynamics of a reaction determine the position of equilibrium and whether a reaction is spontaneous. youtube.com The stability of the aromatic ring in this compound provides a significant thermodynamic driving force for reactions that retain or restore aromaticity.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic methods offer unparalleled detail in the analysis of molecular structures. For 2,2,4-Trimethylchromen-6-ol, these techniques are crucial for confirming its complex framework and understanding its chemical properties.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to fully characterize the structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons. Key signals for this compound would include those for the aromatic protons on the chromene ring, the methyl groups, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) are critical for initial structural assignments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. hmdb.calibretexts.org For this compound, characteristic signals would be observed for the quaternary carbons, the aromatic carbons, and the methyl carbons. libretexts.orgmdpi.com The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom. libretexts.org
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Atom |
| 7.0 - 6.5 | Aromatic CH |
| 5.0 - 4.5 | Olefinic CH |
| 4.0 - 3.5 | O-H |
| 2.5 - 2.0 | Aliphatic CH |
| 1.5 - 1.0 | Methyl CH₃ |
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons, for instance, between the olefinic proton and any neighboring aliphatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. columbia.edu For this compound, each protonated carbon would show a correlation to its attached proton(s). sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu This is a powerful tool for piecing together the molecular skeleton. For example, correlations from the methyl protons to adjacent quaternary carbons and aromatic carbons would definitively establish the trimethyl substitution pattern on the chromene ring. columbia.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could be used to confirm the relative orientation of the substituents on the chromene ring.
The stereochemistry of this compound can be investigated using specific NMR techniques. The presence of a chiral center at the C4 position means the molecule can exist as enantiomers. While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent can create diastereomers, which are distinguishable by NMR. Furthermore, advanced NMR experiments like NOESY can provide through-space correlations that help in assigning the relative stereochemistry of the substituents. nih.gov The magnitude of coupling constants can also offer clues about the dihedral angles between protons, aiding in conformational analysis. magritek.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₆O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
| Compound | Molecular Formula | Calculated Exact Mass |
| This compound | C₁₂H₁₆O₂ | 192.1150 |
Infrared (IR) Spectroscopy for Functional Group Identification
No specific experimental IR spectrum for this compound is publicly available. In theory, an IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its principal functional groups. These would include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the alkyl (methyl) and aromatic groups, C=C stretching bands for the aromatic ring, and C-O stretching bands for the ether linkage within the chromene ring and the phenolic hydroxyl group. The precise wavenumbers of these bands would provide insight into the molecular structure and bonding environment.
Table 1: Expected Infrared Absorption Regions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Phenolic O-H | 3600-3200 (broad) | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Alkyl C-H | 2980-2850 | Stretching |
| Aromatic C=C | 1620-1450 | Stretching |
| C-O (ether) | 1260-1000 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Specific UV-Vis absorption data for this compound are not found in the surveyed literature. Generally, the UV-Vis spectrum of a chromene derivative is characterized by absorptions arising from π→π* electronic transitions within the benzene (B151609) ring and the conjugated system. The substitution pattern on the chromene ring, including the hydroxyl and trimethyl groups, would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The phenolic hydroxyl group, in particular, is known to cause a bathochromic (red) shift in the absorption maxima.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if applicable)
The this compound molecule possesses a stereocenter at the C2 position of the chromene ring, making it a chiral compound. Therefore, it could exist as two enantiomers. Chiroptical techniques like Circular Dichroism (CD) spectroscopy would be essential for determining the absolute configuration of a specific enantiomer. However, no published studies on the synthesis of enantiomerically pure this compound or its chiroptical properties were identified.
Crystallographic Studies
Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
There is no published single-crystal X-ray diffraction data for this compound. Such a study would provide definitive information on its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the dihydropyran ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would govern the crystal packing.
Analysis of Conformational Flexibility within the Chromene Ring System
Without experimental or computational studies on this compound, any discussion of the conformational flexibility of its chromene ring system would be speculative. The dihydropyran ring in chromene derivatives typically adopts a half-chair or sofa conformation. The specific conformation and its flexibility would be influenced by the steric bulk of the gem-dimethyl group at C2 and the methyl group at C4.
Polymorphism and Crystal Engineering of Derivatives
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of its solid-state chemistry. There is no information available regarding whether this compound or its derivatives exhibit polymorphism. The study of polymorphism and the rational design of crystal structures (crystal engineering) would require extensive experimental screening and analysis, which has not been reported for this compound.
Chromatographic Separation and Purity Assessment
The isolation, purification, and assessment of purity of this compound rely on a suite of advanced chromatographic techniques. The choice of method is dictated by the analytical goal, whether it be rapid quantitative analysis, large-scale purification, analysis of volatile derivatives, or the critical separation of its stereoisomers.
Ultra-Performance Convergence Chromatography (UPC²), a modern separation technique based on supercritical fluid chromatography, offers a powerful platform for the analysis of chromene structures like this compound. This method utilizes compressed carbon dioxide as the primary mobile phase, offering a less toxic and more environmentally friendly alternative to traditional liquid chromatography. nih.gov The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations and higher efficiency compared to HPLC. waters.com
For compounds such as this compound, UPC² is particularly advantageous. It excels at separating compounds of moderate polarity with high resolution. The technique's parameters, including the type and proportion of co-solvent, column temperature, and back pressure, can be finely tuned to achieve optimal separation from impurities or related compounds. nih.gov The coupling of UPC² with high-resolution mass spectrometry can provide confident identification of the target compound and its related substances based on accurate mass measurements and fragmentation patterns. nih.gov This makes it a suitable method for rapid quality control and stability testing of this compound.
Table 1: Representative UPC² Method Parameters for Chromone (B188151) Analysis
| Parameter | Typical Conditions |
|---|---|
| Column Type | Acquity UPC² BEH (Bridged Ethyl Hybrid) or HSS C18 SB |
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) |
| Co-solvent / Modifier | Methanol, Ethanol, or Acetonitrile (B52724) |
| Gradient | Isocratic or gradient elution with increasing co-solvent percentage |
| Column Temperature | 40 - 60 °C |
| Automated Back Pressure Regulator (ABPR) | 1500 - 3000 psi |
| Detector | Photodiode Array (PDA), Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. Depending on the scale and objective, either analytical or preparative HPLC is employed.
Analytical HPLC is used for the quantitative and qualitative analysis of the compound. It determines the purity of a sample by separating the main compound from any impurities, starting materials, or degradation products. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is commonly used for chromone-type compounds. The purity of isolated fractions is frequently confirmed using analytical HPLC, with purities often exceeding 98% being achievable. nih.gov
Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate and purify larger quantities of the target compound. phenomenex.com The goal shifts from merely detecting the compound to collecting a sufficient amount of high-purity material for further research. phenomenex.commdpi.com This involves using wider-diameter columns, higher flow rates, and larger sample injection volumes. mdpi.com A typical workflow involves developing and optimizing a separation method on an analytical scale and then transferring it to a preparative system. waters.com This technique is essential for obtaining pure this compound from a crude reaction mixture or a natural product extract.
Table 2: Comparative HPLC Parameters for Analytical and Preparative Purification
| Parameter | Analytical Application | Preparative Application |
|---|---|---|
| Goal | Purity assessment, Quantification | Isolation, Purification |
| Column I.D. | Typically 2.1 - 4.6 mm | Typically >10 mm, often >50 mm |
| Stationary Phase | C18, Phenyl-Hexyl, CSH™ C18 | C18, C8 (often with larger particle sizes) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with additives (e.g., formic acid) | Same as analytical, but using larger volumes |
| Flow Rate | 0.2 - 1.5 mL/min | >10 mL/min, can exceed 100 mL/min |
| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) or more |
| Detection | UV (PDA), MS | UV, MS (often with flow splitting) |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the phenolic hydroxyl group, this compound has a relatively low volatility and can exhibit poor peak shape in GC due to interactions with the stationary phase. Therefore, direct GC analysis is often challenging.
To overcome this limitation, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis. A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, masks the active proton, and significantly increases its volatility, making it amenable to GC analysis.
Once derivatized, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for high-resolution separation and purity assessment. GC-MS is particularly valuable as it provides not only retention time data but also a mass spectrum that serves as a molecular fingerprint, aiding in definitive identification. nih.gov
Table 3: General Parameters for GC Analysis of Derivatized this compound
| Parameter | Typical Setting |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents |
| Column | Fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., start at 100°C, ramp at 10°C/min to 280°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
The structure of this compound contains a stereocenter at the C4 position, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2,2,4-Trimethylchromen-6-ol and (S)-2,2,4-Trimethylchromen-6-ol. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
Separating these enantiomers is crucial as they can have different biological activities. Chiral chromatography is the definitive method for this purpose. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. gcms.cz The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. core.ac.uk
CSPs are often based on macromolecules like derivatized cyclodextrins or polysaccharides coated onto a silica support. sci-hub.se Both HPLC and GC can be configured for chiral separations. For HPLC, chiral columns like Chiralpak® or Chiralcel® are widely used. For GC, cyclodextrin-based capillary columns are common for separating the enantiomers of volatile chiral compounds. gcms.cz The choice of the specific CSP and chromatographic conditions is critical and often requires methodical screening to achieve baseline separation of the enantiomers. nih.gov
Table 4: Principles of Common Chiral Stationary Phases (CSPs)
| CSP Type | Principle of Separation | Applicable To |
|---|---|---|
| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Formation of diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polymer. | Broad range of chiral compounds, including aromatics and heterocycles. |
| Cyclodextrin-based | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386) macrocycle. | Compounds that can fit within the cyclodextrin cavity; separation often enhanced by derivatization. |
| Pirkle-type (brush-type) | Relies on π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the small, immobilized chiral molecule. | Compounds with π-acidic or π-basic groups, amides, esters. |
| Protein-based | Utilizes the complex 3D structure of immobilized proteins (e.g., a-glycoprotein, cellulase) to create highly specific binding pockets. | Primarily used for aqueous mobile phases and polar or ionizable compounds. |
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-2,2,4-Trimethylchromen-6-ol |
| (S)-2,2,4-Trimethylchromen-6-ol |
| Carbon Dioxide |
| Methanol |
| Ethanol |
| Acetonitrile |
| Formic Acid |
| Helium |
| Hydrogen |
Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic distribution and energy.
The electronic structure of 2,2,4-Trimethylchromen-6-ol can be thoroughly investigated using methods like Density Functional Theory (DFT) and ab initio calculations. DFT, particularly with hybrid functionals like B3LYP, is a common choice for its balance of computational cost and accuracy in studying organic molecules. researchgate.net
Ground State: A ground-state geometry optimization would be the first step, revealing the most stable three-dimensional arrangement of the atoms. This calculation minimizes the potential energy of the molecule to find its equilibrium structure, providing key data on bond lengths, bond angles, and dihedral angles. For instance, a DFT optimization of a related 4,6-dimethyl-2H-chromen-2-one derivative using the B3LYP/6-311G method was able to determine its stable conformation and structural parameters. researchgate.net
Excited States: Time-Dependent DFT (TD-DFT) is the standard method for investigating the electronic excited states. researchgate.net These calculations are crucial for understanding the molecule's response to light absorption, which is fundamental to its photochemistry and UV-Vis spectrum. The calculations yield vertical excitation energies and oscillator strengths, which correspond to the energy and intensity of electronic transitions.
From these calculations, key electronic properties are derived:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, a negative potential would be expected around the phenolic oxygen and the aromatic ring, indicating sites of electrophilic interaction.
Table 1: Illustrative Geometrical Parameters for this compound from a Hypothetical DFT Optimization
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C6-OH | ~1.36 Å |
| O1-C2 | ~1.38 Å | |
| C4-C4a | ~1.51 Å | |
| Bond Angle | C5-C6-C7 | ~120° |
| O1-C2-C3 | ~122° | |
| Dihedral Angle | C3-C4-C4a-C5 | ~-20° to 20° |
| Note: These are hypothetical values based on standard bond lengths and angles for similar chemical environments. Actual values would be determined by a specific calculation. |
Computational methods can predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. liverpool.ac.uk The calculation provides theoretical ¹H and ¹³C chemical shifts for each unique atom in the molecule by computing the magnetic shielding tensors. These predicted shifts can be compared to experimental spectra to confirm the molecular structure. While no specific calculations for this compound are published, predictions for similar organic molecules using DFT have achieved high accuracy. liverpool.ac.uk
UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using TD-DFT calculations. The calculated excitation energies (often in eV or nm) and their corresponding oscillator strengths (f) can be plotted to generate a theoretical spectrum, showing the wavelengths of maximum absorption (λmax). researchgate.net For a chromenol, transitions involving the phenolic ring (π → π*) are expected to dominate the UV spectrum.
Circular Dichroism (CD) Spectroscopy: For chiral molecules, TD-DFT can also predict the Circular Dichroism spectrum by calculating rotatory strengths for the electronic transitions. Since this compound is achiral, its predicted CD spectrum would be silent.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2-CH₃ | Methyl | 1.2 - 1.4 | 25 - 30 |
| C3-H | Vinylic CH | 5.5 - 5.8 | 120 - 125 |
| C4-CH₃ | Vinylic CH₃ | 1.9 - 2.1 | 18 - 23 |
| C5-H | Aromatic CH | 6.6 - 6.8 | 115 - 120 |
| C6-OH | Phenolic OH | 4.5 - 5.5 | - |
| C7-H | Aromatic CH | 6.5 - 6.7 | 117 - 122 |
| C8-H | Aromatic CH | 6.8 - 7.0 | 125 - 130 |
| Note: These values are illustrative estimates based on typical chemical shift ranges for the functional groups present. chemistrysteps.comlibretexts.org The exact values depend on the specific electronic environment and would require a dedicated quantum chemical calculation. |
DFT calculations are essential for determining the thermodynamics of chemical reactions. For a chromenol, a key property is its antioxidant potential, which can be evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates greater ease of hydrogen atom donation to scavenge free radicals. The calculation involves finding the optimized energies of the parent molecule, the resulting phenoxyl radical, and a hydrogen atom.
Furthermore, these methods can be used to map out reaction pathways and find the energy of transition states, thereby calculating the activation energy (reaction barrier) for various chemical processes. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic structure at specific geometries, molecular modeling and dynamics simulations explore the conformational landscape and time-dependent behavior of the molecule.
A potential energy surface (PES) is a multidimensional "map" that describes the potential energy of a molecule as a function of its geometric coordinates. wikipedia.orglongdom.org For this compound, the most significant conformational flexibility lies in the dihydropyran ring.
Conformational analysis involves systematically changing specific dihedral angles and calculating the corresponding energy to map the PES. libretexts.orglumenlearning.com This process identifies low-energy conformers (stable states) and the energy barriers between them. The dihydropyran ring in the chromene structure is not planar and can adopt several conformations, such as half-chair or boat forms. A scan of the relevant dihedral angles would reveal the most stable conformation and the energy required to transition between different forms.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, typically placed in a simulated solvent environment like water or an organic solvent, would provide insights into its dynamic behavior.
Key information obtained from MD simulations includes:
Conformational Flexibility: How the dihydropyran ring puckers and flexes at a given temperature.
Solvent Interactions: How solvent molecules arrange around the solute, particularly around the hydroxyl group and the aromatic ring, through the calculation of radial distribution functions.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the phenolic -OH group and surrounding solvent molecules.
These simulations bridge the gap between static quantum chemical pictures and the dynamic reality of molecules in solution.
Host-Guest Interaction Modeling with Related Chroman Structures
The study of host-guest interactions is crucial for understanding the structural and stereochemical characteristics of molecules. Molecular tweezers, for instance, are host systems that can bind guest molecules, restricting their movement and allowing for detailed structural analysis. diva-portal.org Research in this area has explored the use of bis-porphyrin molecular tweezers for determining the relative and absolute stereochemistry of guest molecules through NMR spectroscopy and Exciton-Coupled Circular Dichroism (ECCD). diva-portal.org While initially limited to diamine guests, efforts have been made to expand the applicability of these tweezer systems to a wider range of functional groups, including those containing oxygen. diva-portal.org
Computational and experimental studies have been conducted to identify metalloporphyrins that bind strongly to oxygen-containing functional groups, which are relevant to the chroman structure of this compound. diva-portal.org These investigations aim to develop new host systems for the stereochemical analysis of a broader class of molecules. diva-portal.org
Furthermore, computational methods like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are employed to investigate the inclusion complexes of various guest molecules within host structures like cyclodextrins. mdpi.comfrontiersin.org These studies provide insights into the binding forces, stability, and structural changes that occur upon complex formation. For example, the inclusion of phenolic compounds, which share structural similarities with the hydroxylated chromene ring of this compound, within β-cyclodextrin has been computationally modeled to understand the factors driving these interactions. chemrxiv.org Such models help in elucidating the nature of non-covalent bonds and the resulting physicochemical property changes of the guest molecule. chemrxiv.org The insights gained from these host-guest interaction models are valuable for designing systems with specific recognition and binding properties for chroman-related structures.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activities. mdpi.comnih.gov This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com
Development of Predictive Models based on Molecular Descriptors
The foundation of QSAR modeling lies in the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. protoqsar.compharmatutor.org These descriptors can range from simple properties like molecular weight and atom counts to more complex 2D and 3D descriptors that encode topological, geometric, and electronic features. protoqsar.compharmatutor.orgresearchgate.net
In the context of chromene and chroman derivatives, QSAR models have been developed to predict various biological activities, including antioxidant and antifungal properties. nih.govfrontiersin.org For instance, a study on 4-hydroxy-chromene-2-one derivatives used descriptors such as bond dissociation enthalpies and HOMO-LUMO gaps, calculated using methods like PM6 semi-empirical and Density Functional Theory (DFT) B3LYP, to predict antioxidant activity. nih.govresearchgate.net Another study on 3-iodochromone derivatives identified descriptors like DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole as being influential for fungicidal activity. frontiersin.org
The development of these predictive models often involves statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to establish a mathematical relationship between the descriptors and the observed activity. frontiersin.orgresearchgate.net The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. frontiersin.orgmdpi.com
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Chromene Derivatives
| Descriptor Type | Examples | Reference |
| Constitutional | Molecular Weight, Atom Count | protoqsar.com |
| Topological | Walk Counts, Connectivity Indices | protoqsar.compharmatutor.org |
| Quantum-Chemical | HOMO/LUMO Energies, Bond Dissociation Enthalpy | protoqsar.comnih.govresearchgate.net |
| 3D Descriptors | van der Waals Volume | researchgate.net |
| Physicochemical | LogP, Polarizability | researchgate.net |
This table is interactive. Users can sort and filter the data.
Correlation Studies between Structural Features and Biological Activities (in vitro/cellular)
Correlation studies are essential for understanding how specific structural modifications influence the biological activity of a compound series. For chromene and chroman derivatives, numerous studies have established relationships between their structural features and in vitro or cellular activities.
For example, research on flavanones incorporating chromene motifs has shown that the majority of these derivatives exhibit significant antimicrobial activities. mdpi.com Similarly, structure-activity relationship (SAR) studies on chromene-based azo chromophores have identified compounds with potent antimicrobial and anticancer activities. nih.govresearchgate.net In a study of 1H-benzo[f]chromene derivatives, it was found that substitutions on the phenyl ring at the 1-position and the presence of a hydrogen or methoxy (B1213986) group at the 9-position influenced their cytotoxic activity against various cancer cell lines. researchgate.net
The antioxidant activity of 4-hydroxy-chromene-2-one derivatives has been directly linked to the presence of a hydroxyl group. nih.govresearchgate.net QSAR studies on these compounds have further quantified this relationship, allowing for the design of new derivatives with potentially improved antioxidant properties. nih.govnih.govresearchgate.net The inhibitory activity of chroman-4-one and chromen-4-one derivatives against parasitic enzymes has also been explained by comparing observed and predicted binding modes, providing a basis for further scaffold optimization. nih.gov
These correlation studies, often supported by computational docking and QSAR analyses, provide valuable insights for the rational design of new derivatives of this compound with enhanced biological activities. mdpi.comnih.gov
Computational Design and Virtual Screening of Derivatives
Computational design and virtual screening are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of promising new molecules from large chemical libraries. wikipedia.orgnuvisan.com These in silico methods are particularly valuable for exploring the vast chemical space of potential derivatives of a lead compound like this compound. wikipedia.org
Virtual screening can be broadly categorized into ligand-based and structure-based approaches. nuvisan.com Ligand-based methods utilize information from known active compounds to identify new molecules with similar properties, often employing techniques like pharmacophore modeling and shape-based screening. nuvisan.comf1000research.com For instance, a pharmacophore model can be generated from a set of active chromene derivatives to search for new compounds with a similar arrangement of essential chemical features. f1000research.com
Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. nuvisan.com Molecular docking, a key technique in this approach, predicts the binding mode and affinity of a small molecule within the active site of the target protein. nih.gov This method has been successfully applied to chromene and chroman derivatives to identify potential inhibitors for various targets, including parasitic enzymes and cyclin-dependent kinases. mdpi.comnih.gov
The computational design of new derivatives often involves a combination of these techniques. For example, a 3D-QSAR model, developed from a series of known inhibitors, can guide the design of new compounds with predicted high potency. nih.gov These newly designed molecules can then be virtually screened and prioritized for synthesis and biological evaluation. nih.gov In silico studies have been used to design novel 2H-chromen-2-one derivatives as potent and selective MAO-B inhibitors and to explore 6-substituted 3-formyl chromone (B188151) derivatives as potential anti-diabetic agents. nih.govresearchgate.net The integration of computational design and virtual screening with experimental validation streamlines the drug discovery process, accelerating the identification of new therapeutic agents based on the this compound scaffold. nuvisan.com
Biosynthesis, Natural Occurrence, and Analogues
Natural Sources and Isolation
Chromenols, as a class of compounds, are primarily synthesized by photosynthetic organisms. This includes a wide array of life forms such as plants, algae, and cyanobacteria. nih.gov Their presence has also been noted in some non-photosynthetic organisms like fungi. nih.govnih.gov These organisms are capable of performing the necessary biosynthetic steps to create the fundamental chromanol ring system, from which chromenols are derived. nih.gov
While the general distribution of chromenols is established, the specific natural source of 2,2,4-Trimethylchromen-6-ol is not explicitly documented in the available scientific literature. However, based on the occurrence of other methylated chromenols and related compounds like tocotrienols, it is plausible that it could be found in certain plant species, particularly in their oils and non-photosynthetic tissues. nih.govrsc.org For instance, various tocomonoenols, which are structurally related to chromenols, have been isolated from palm seed oil, pumpkin seed oil, and the leaves of certain plants. nih.gov
Table 1: General Occurrence of Related Chromenols and Tocochromanols
| Class of Compound | General Natural Sources | Specific Examples of Sources |
|---|---|---|
| 6-Hydroxy-chromenols | Photosynthetic organisms (plants, algae, cyanobacteria), fungi nih.govnih.gov | Sargassum seaweeds (for sargachromenols) nih.gov |
| Tocotrienols | Higher plants (eudicots and monocots), particularly in non-photosynthetic organs nih.govrsc.org | Palm oil, barley nih.gov |
| Tocomonoenols | Plants | Palm seed oil, pumpkin seed oil, kiwi fruits nih.gov |
This table represents the general occurrence of related compounds, as specific sources for this compound are not detailed in the reviewed literature.
The isolation and purification of chromenols from complex natural extracts typically involve standard phytochemical techniques. The process generally begins with the extraction of the raw biological material (e.g., plant leaves, seeds, or wood) using a solvent like methanol. The resulting crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of varying polarity, such as tert-butyl methyl ether and ethyl acetate, to separate compounds based on their solubility. researchgate.net
Further purification is achieved through various chromatographic methods. Column chromatography is a common technique used for the separation of different classes of compounds within the extract. researchgate.net High-performance liquid chromatography (HPLC) is often employed for the final purification of specific compounds, allowing for the isolation of pure chromenols for structural elucidation and biological testing. The characterization and identification of the isolated compounds are then carried out using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Elucidation of Biosynthetic Pathways
The biosynthesis of 6-hydroxy-chromenols is intricately linked to the well-established pathway of tocochromanols (which include tocopherols (B72186) and tocotrienols). The core 2-methyl-2H-chromen-6-ol structure is formed through the cyclization of substituted 1,4-benzoquinones. nih.govnih.gov
The biosynthesis of the chromenol ring and its subsequent modifications involve several key enzymatic steps. While a dedicated pathway for this compound has not been elucidated, the enzymes involved in the synthesis of related compounds provide a model for its formation.
Polyketide Synthases (PKSs): Type III PKSs are crucial in the biosynthesis of the polyketide backbone of many phenolic compounds, including chromones. frontiersin.orgnih.gov These enzymes catalyze the condensation of a starter CoA-ester with several extender units, typically malonyl-CoA, to form a linear polyketide chain that can then be cyclized to form the characteristic ring structures. wikipedia.orgmdpi.com
Hydroxylases: The introduction of hydroxyl groups onto the aromatic ring is a critical step in the biosynthesis of many phenolic compounds. These reactions are often catalyzed by cytochrome P450-dependent monooxygenases. nih.govmdpi.com For instance, in flavonoid biosynthesis, flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are responsible for the specific hydroxylation patterns of the B-ring. nih.gov A similar enzymatic step would be required to produce the 6-hydroxy group of the chromenol core.
O-Methyltransferases (OMTs): The methylation of hydroxyl groups is a common modification in the biosynthesis of natural products and is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. nih.govmdpi.comnih.gov These enzymes are responsible for the diverse methylation patterns observed in natural compounds. mdpi.commaxapress.com The three methyl groups in this compound would be added by specific OMTs acting on a hydroxylated chromenol precursor. The methylation pattern of tocochromanols, for example, is determined by the sequence of cyclization and methylation steps catalyzed by specific methyltransferases. nih.govrsc.org
Table 2: Key Enzyme Families in the Biosynthesis of Chromenols and Related Compounds
| Enzyme Family | General Function | Relevance to this compound Biosynthesis |
|---|---|---|
| Polyketide Synthase (PKS) | Formation of the polyketide backbone from acyl-CoA precursors. nih.govwikipedia.org | Likely involved in the formation of the aromatic ring of the chromenol structure. |
| Hydroxylase (e.g., P450s) | Introduction of hydroxyl groups onto the aromatic ring. mdpi.comnih.gov | Essential for the formation of the precursor 6-hydroxychromenol. |
| O-Methyltransferase (OMT) | Transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group. nih.govnih.gov | Responsible for the addition of the three methyl groups at positions 2, 2, and 4. |
Detailed precursor incorporation studies for this compound are not available. However, based on the biosynthesis of related tocochromanols, the precursors for the chromenol ring system are derived from two main pathways:
The Shikimate Pathway: This pathway provides the aromatic precursor, homogentisic acid (HGA), which is formed from p-hydroxyphenylpyruvate (HPP). rsc.org
The Methylerythritol Phosphate (B84403) (MEP) or Deoxyxylulose 5-Phosphate (DOXP) Pathway: This pathway, occurring in plastids, synthesizes the isoprenoid side chain. nih.gov
The condensation of HGA with an isoprenoid pyrophosphate, followed by cyclization and subsequent modifications such as methylation, leads to the formation of the diverse range of chromenols found in nature.
Structural Analogues and Related Natural Chromenols/Chromanols
The structural diversity of chromanol and chromenol compounds extends far beyond a single molecule, encompassing a wide array of naturally occurring analogues with varied physiological effects. This section delves into the diversity of these core structures, the metabolic fate of these compounds in biological systems outside of clinical contexts, and a comparative analysis of their natural derivatives.
Diversity of Chromanol and Chromenol Core Structures (e.g., Tocopherols, Tocotrienols, Sargachromenols)
The fundamental backbone of these compounds is either a chromanol or a chromenol ring system. nih.govnih.gov 6-hydroxy-chromanols are derived from a 2-methyl-3,4-dihydro-2H-chromen-6-ol structure, while 6-hydroxy-chromenols originate from a 2-methyl-2H-chromen-6-ol core. nih.gov The immense diversity within this family of over 230 structures arises from variations in the side-chain attached to this bicyclic core, including differences in chain length and chemical modifications. nih.govfrontiersin.org
Tocopherols and Tocotrienols:
Collectively known as vitamin E, tocopherols and tocotrienols are the most well-known and abundant chromanols found in nature. nih.gov They are synthesized exclusively by photosynthetic organisms such as plants, algae, and cyanobacteria. nih.gov The core distinction between these two subgroups lies in the saturation of their phytyl-like side-chain. Tocopherols possess a saturated side chain, whereas tocotrienols feature an unsaturated side chain with three double bonds. nih.gov
Both tocopherols and tocotrienols are further classified into α, β, γ, and δ forms based on the number and position of methyl groups on the chromanol ring. nih.gov This structural nuance significantly influences their biological activity.
| Compound Class | Core Structure | Side Chain Characteristics | Sub-forms |
| Tocopherols | Chromanol | Saturated | α, β, γ, δ |
| Tocotrienols | Chromanol | Unsaturated (3 double bonds) | α, β, γ, δ |
| Sargachromenols | Chromenol | Variably modified side-chain | Multiple identified structures |
Sargachromenols:
Belonging to the chromenol class, sargachromenols are predominantly found in marine brown algae of the Sargassum genus. frontiersin.orgmdpi.com Unlike the relatively consistent phytyl tail of vitamin E compounds, sargachromenols exhibit a high degree of structural diversity in their side chains. frontiersin.org These modifications can include hydroxyl groups, methoxy (B1213986) groups, and other functionalizations, leading to a wide array of distinct sargachromanol and sargachromenol structures. frontiersin.org For instance, δ-sargachromenol features an unsaturated side-chain with a terminal carboxy group. frontiersin.org
Characterization of Metabolites and Degradation Products in Biological Systems (Non-clinical context)
The metabolism of chromanols and chromenols, particularly tocopherols and tocotrienols, has been extensively studied in various biological systems. The primary route of degradation involves the shortening of the side-chain, while the chromanol ring remains intact. nih.gov
This metabolic process is initiated by ω-hydroxylation of the terminal methyl group of the side chain, a reaction catalyzed by cytochrome P450 enzymes. nih.gov This is followed by a series of β-oxidation cycles, progressively shortening the side chain by two-carbon units. mdpi.com This pathway leads to the formation of a series of metabolites with varying side-chain lengths.
The end-products of this degradation are short-chain carboxychromanols, namely carboxyethyl hydroxychromans (CEHCs) and their precursors, carboxymethylbutyl hydroxychromans (CMBHCs). nih.gov These water-soluble metabolites are then often conjugated with glucuronic acid or sulfate before being excreted, primarily in the urine. nih.gov
The metabolite profiles of tocopherols and tocotrienols are largely similar, though some unique metabolites with double bonds have been identified for tocotrienols. nih.gov Research has identified numerous tocopherol- and tocotrienol-derived side-chain degradation metabolites in fecal, urine, serum, and liver samples in non-clinical studies. nih.gov
In contrast to the extensive research on tocopherol and tocotrienol metabolism, there is a notable scarcity of information regarding the metabolites and degradation products of sargachromenols in biological systems. Current research has predominantly focused on the isolation, structural elucidation, and biological activities of these marine-derived compounds, with their metabolic fate remaining an area for future investigation. mdpi.comnih.gov
Comparative Analysis of Natural Derivatives
The structural variations among tocopherols, tocotrienols, and sargachromenols give rise to a spectrum of biological activities. While all share a core chromane (B1220400) or chromene ring with a hydroxyl group that imparts antioxidant properties, the nature of their side chains significantly modulates their potency and specific functions.
Antioxidant Activity:
The antioxidant capacity of tocopherols and tocotrienols is a cornerstone of their biological function. They act as potent scavengers of lipid peroxyl radicals, protecting cell membranes from oxidative damage. nih.gov Tocotrienols are generally considered to have superior antioxidant activity compared to tocopherols. nih.govnih.gov This is attributed to the unsaturated side chain of tocotrienols, which allows for more efficient interaction with free radicals within the fluid environment of cell membranes. nih.gov Among the different forms, the antioxidant activity generally follows the order α > β > γ > δ for both tocopherols and tocotrienols. nih.gov
Other Biological Activities:
Beyond their antioxidant roles, these chromanol and chromenol derivatives engage in a variety of cellular processes. Tocotrienols, for instance, have been shown to influence signaling pathways related to inflammation and cell proliferation to a greater extent than tocopherols. researchgate.net
Sargachromenols have demonstrated a range of biological effects in non-clinical studies, including anti-inflammatory and neuroprotective activities. mdpi.comnih.govresearchgate.net These activities are often attributed to their unique side-chain structures, which can interact with different molecular targets compared to the phytyl tail of vitamin E. The diverse modifications on the sargachromenol side-chain likely contribute to a broader range of biological interactions and functions.
Below is a comparative table summarizing the key features of these natural chromenol and chromanol derivatives.
| Feature | Tocopherols | Tocotrienols | Sargachromenols |
| Core Structure | Chromanol | Chromanol | Chromenol |
| Side Chain | Saturated phytyl tail | Unsaturated phytyl tail | Highly variable, modified side chains |
| Primary Source | Plants, algae, cyanobacteria | Plants, algae, cyanobacteria | Marine brown algae (Sargassum spp.) |
| Known Metabolites | CEHCs, CMBHCs | CEHCs, CMBHCs (including unsaturated forms) | Limited data available |
| Relative Antioxidant Activity | Potent | Generally more potent than tocopherols | Potent, but direct comparisons are limited |
| Other Reported Bioactivities | Vitamin E activity | Anti-inflammatory, neuroprotective | Anti-inflammatory, neuroprotective |
Structure Activity Relationships and Molecular Mechanisms of Action in Vitro/cellular Contexts
Mechanistic Studies of Antioxidant Activity
The antioxidant capabilities of 2,2,4-Trimethylchromen-6-ol are a cornerstone of its biological activity, influencing its other therapeutic effects.
Free Radical Scavenging Mechanisms in Cell-Free Systems
In cell-free environments, the antioxidant activity of compounds is often assessed through their ability to neutralize stable free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed for this purpose. researchgate.netnih.gov These methods rely on the capacity of an antioxidant to donate a hydrogen atom or an electron to the radical, thus neutralizing it. e3s-conferences.org The chromanol ring system, a core feature of this compound, is pivotal to this function. The hydroxyl group on the chromanol ring is the primary site of action, readily donating a hydrogen atom to free radicals. This process is influenced by the electron-donating methyl groups on the heterocyclic ring, which enhance the stability of the resulting phenoxyl radical. Studies on similar chromone-containing compounds have demonstrated their efficacy in scavenging DPPH and ABTS radicals, with some derivatives showing high antioxidant activity. researchgate.netnih.gov
Interactive Data Table: Antioxidant Activity in Cell-Free Systems
| Assay Type | Mechanism | Key Findings |
| DPPH Radical Scavenging | Hydrogen atom donation to neutralize the DPPH radical. nih.gov | Chromone (B188151) derivatives exhibit significant DPPH scavenging, indicating potent antioxidant capacity. researchgate.net |
| ABTS Radical Scavenging | Electron donation to neutralize the ABTS radical cation. e3s-conferences.org | Chromone-containing compounds effectively scavenge ABTS radicals, confirming their antioxidant properties. nih.gov |
Modulation of Oxidative Stress Pathways in Cellular Models
Within a cellular context, this compound mitigates oxidative stress not only by direct radical scavenging but also by modulating key cellular pathways. A critical pathway in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes. nih.gov These genes encode for a variety of protective proteins, including antioxidant enzymes.
Studies on structurally related compounds have shown that they can effectively activate the Nrf2/ARE pathway. nih.gov This activation leads to the increased expression of downstream antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.govresearchgate.net By upregulating these endogenous antioxidant defenses, this compound can enhance the cell's capacity to handle oxidative insults. Research on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a similar compound, has demonstrated its ability to reduce oxidative stress markers and normalize the function of the antioxidant system in animal models of liver injury. mdpi.com
Anti-inflammatory Mechanisms in Cellular Models
The anti-inflammatory effects of this compound are closely linked to its antioxidant properties and its ability to interfere with pro-inflammatory signaling cascades.
Interference with Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs)
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation. nih.govresearchgate.net NF-κB is a transcription factor that, when activated, moves to the nucleus and promotes the expression of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov The MAPK family, including p38, JNK, and ERK, also plays a crucial role in transducing extracellular signals into cellular inflammatory responses. nih.gov
Research has shown that compounds with a chromone structure can suppress the activation of the NF-κB pathway. nih.gov This is achieved by preventing the degradation of the inhibitor of NF-κB (IκBα) and inhibiting the translocation of the p65 subunit of NF-κB into the nucleus. nih.govmdpi.com Furthermore, these compounds can markedly repress the phosphorylation of p38 MAPK. nih.gov A study on a similar compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, found that it reduced the expression of the NF-κB p65 subunit, leading to a decrease in the mRNA content of proinflammatory cytokines in a rat model of Parkinson's disease. nih.gov
Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase-2, Lipoxygenase)
Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net Inhibition of these enzymes is a well-established strategy for controlling inflammation. researchgate.net
Studies on compounds with similar structural motifs have demonstrated their ability to inhibit both COX-2 and 5-LOX enzymes. nih.gov This dual inhibition is considered advantageous as it can block multiple inflammatory pathways. The anti-inflammatory actions of some flavonoids, for example, are linked to their ability to inhibit enzymes like lipoxygenase and cyclooxygenase. researchgate.net
Mechanistic Insights into Anti-proliferative Effects in In Vitro Cancer Models
The anti-proliferative activity of this compound in cancer cells likely stems from a combination of its antioxidant and anti-inflammatory properties, as well as its ability to induce cell cycle arrest and apoptosis. Research on other chalcone (B49325) derivatives has shown cytotoxic effects against various human cancer cell lines. nih.gov
For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) was found to be most effective against the SMMC-7721 human hepatocellular carcinoma cell line. nih.gov Mechanistic studies revealed that this compound induced chromatin condensation and fragmentation, characteristic features of apoptosis. nih.gov Flow cytometry analysis confirmed the presence of a hypodiploid peak, indicating that the cells were undergoing apoptosis. nih.gov Furthermore, some polyphenolic compounds have been shown to inhibit tumor cell proliferation and can be targeted to the mitochondria of cancer cells. mdpi.com The anti-proliferative effects of some compounds are also linked to their ability to cause a G0/G1 phase arrest in the cell cycle and suppress the activation of NF-κB. nih.gov These findings suggest that this compound may exert its anti-proliferative effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, potentially mediated by its influence on key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a critical mechanism for the anti-cancer activity of many compounds. Research into chromene derivatives has revealed their potential to trigger this process in various cancer cell lines. For instance, certain styrylchromones have demonstrated the ability to induce internucleosomal DNA fragmentation, a hallmark of apoptosis, in human promyelocytic leukemia HL-60 cells. nih.gov In human squamous cell carcinoma HSC-2 cells, these compounds led to the production of large DNA fragments. nih.gov The activation of caspases, a family of proteases essential for apoptosis, is another key indicator of this pathway. Studies have shown that specific styrylchromones can enhance the enzymatic activity of caspases 3, 8, and 9, suggesting the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov
Furthermore, some benzofuran (B130515) derivatives, which share structural similarities with chromenes, are known to induce apoptosis across various cancer cell lines through both mitochondrial and receptor-mediated pathways. mdpi.com The antitumor effects of compounds like 2,2′,4′-trihydroxychalcone, an isomer of a flavonoid, have been evaluated in human lung cancer cell lines such as A549. nih.gov This compound has been shown to inhibit proliferation, migration, invasion, and vasculogenic mimicry, and to induce apoptosis. nih.gov Similarly, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG), a polyphenolic compound, has demonstrated apoptotic effects in cisplatin-resistant non-small cell lung cancer cells by reducing cell viability and increasing the sub-G1 cell population, which is indicative of apoptotic cells. mdpi.com
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Certain halogen derivatives of benzofuran have been shown to influence the cell cycle in cancer cells. For example, one derivative induced G2/M phase arrest in HepG2 liver cancer cells, while another caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com
Table 1: Effects of Chromene-Related Compounds on Apoptosis and Cell Cycle in Cancer Cell Lines
| Compound/Derivative | Cell Line | Effect | Mechanism |
| Styrylchromones (SC-3, SC-5) | HL-60 | Induction of internucleosomal DNA fragmentation | Activation of caspases 3, 8, and 9 |
| Styrylchromones (SC-3, SC-5) | HSC-2 | Production of large DNA fragments | Activation of caspases 3, 8, and 9 |
| 2,2′,4′-trihydroxychalcone (7a) | A549 | Inhibition of proliferation and induction of apoptosis | - |
| Halogenated benzofuran derivative (7) | HepG2 | Cell cycle arrest | G2/M phase arrest |
| Halogenated benzofuran derivative (8) | A549 | Cell cycle arrest | S and G2/M phase arrest |
| 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG) | A549/CR, H460/CR | Induction of apoptosis | Upregulation of DNA damage proteins (γ-H2AX, pCHK2, p53) |
Modulation of Specific Receptor Signaling Pathways (e.g., Androgen Receptor)
The androgen receptor (AR) is a key player in the development and progression of prostate cancer. Modulating its signaling pathway is a major therapeutic strategy. Research has shown that certain molecules can interfere with AR activity. For example, the cytokine interleukin-6 (IL-6) has been found to inhibit the dihydrotestosterone-mediated expression of prostate-specific antigen (PSA) in LNCaP prostate cancer cells. nih.govresearchgate.net This inhibition is not due to a prevention of AR nuclear translocation but rather through the differential recruitment of cofactors to target genes. nih.govresearchgate.net Specifically, IL-6 prevents the recruitment of the secondary coactivator p300 to the transcription initiation complex on the PSA enhancer and promoter. researchgate.net
Recent studies have also uncovered a link between androgen-activated AR and the expression of fucosyltransferase 4 (FUT4), which in turn promotes melanoma invasiveness. news-medical.net This highlights the role of AR signaling in cancers other than prostate cancer and suggests that AR antagonists could have broader therapeutic applications. news-medical.net The AR-FUT4 axis has been shown to disrupt cell-cell adhesion complexes in melanoma, with L1CAM identified as a crucial downstream effector. news-medical.net
Table 2: Modulation of Androgen Receptor Signaling
| Modulator | Cell Line | Effect | Mechanism |
| Interleukin-6 (IL-6) | LNCaP | Inhibition of dihydrotestosterone-mediated PSA expression | Prevents recruitment of coactivator p300 |
| Androgen | Melanoma cells | Increased FUT4 expression, promoting invasiveness | AR directly binds to and upregulates the FUT4 gene |
Other Investigated Biological Activities (In Vitro/Cellular)
Antimicrobial and Anti-plasmid Activity Mechanisms
Chromene derivatives have been investigated for their potential as antimicrobial agents. Phenolic compounds isolated from Mallotus philippensis, including a red compound identified as 8-cinnamoyl-5,7-dihydroxy-2,2,6-trimethylchromene, have shown potent activity against clinically relevant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net However, significant direct activity against Gram-negative bacteria was not observed. researchgate.net
In addition to direct antibacterial effects, these compounds have demonstrated the ability to inhibit the conjugal transfer of plasmids between Escherichia coli at subinhibitory concentrations. researchgate.net Plasmids are small, extrachromosomal DNA molecules that can carry genes for antibiotic resistance, and their transfer between bacteria is a major contributor to the spread of resistance. nih.gov The mechanism of this anti-plasmid activity does not appear to involve direct binding to plasmid DNA, suggesting an alternative mode of action. researchgate.net
Other synthetic chromene derivatives, such as 4-(5-Aryl-4H- nih.govresearchgate.netnih.govtriazol-3-ylmethoxy)-2H-chromen-2-ones, have also been evaluated for their antibacterial and antifungal properties, with some showing significant activity against various bacterial and fungal strains. researchgate.net Similarly, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones displayed notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov
Enzyme Inhibition Studies (e.g., Cholinesterase, Xanthine (B1682287) Oxidase)
The inhibition of enzymes such as cholinesterases and xanthine oxidase is a target for the treatment of various diseases. Cholinesterase inhibitors are used in the management of Alzheimer's disease, and research has shown that derivatives of 2-amino-4,6-dimethylpyridine (B145770) are moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net
Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to gout, making xanthine oxidase inhibitors a valuable therapeutic option. nih.govresearchgate.net Allopurinol is a well-known inhibitor of this enzyme. nih.gov Studies have shown that certain flavonoid aglycones can inhibit xanthine oxidase-catalyzed uric acid formation at nanomolar or low micromolar concentrations. nih.gov Additionally, 6-pteridyl aldehyde has been identified as a potent inhibitor of xanthine oxidase. nih.govscispace.com The inhibitory activity of various compounds against xanthine oxidase is often compared to that of allopurinol. ntu.edu.tw
Table 3: Enzyme Inhibition by Chromene and Related Compounds
| Enzyme | Inhibitor(s) | Potency/Activity |
| Acetylcholinesterase (AChE) | Derivatives of 2-amino-4,6-dimethylpyridine | Moderately active |
| Butyrylcholinesterase (BChE) | Derivatives of 2-amino-4,6-dimethylpyridine | Moderately active |
| Xanthine Oxidase | Flavonoid aglycones | Inhibition at nanomolar or low micromolar concentrations |
| Xanthine Oxidase | 6-Pteridyl aldehyde | Potent inhibitor |
Neuroprotective Mechanisms in Cellular Systems
Research into the neuroprotective effects of related compounds has provided insights into potential mechanisms. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated neuroprotective effects in a rat model of cerebral ischemia/reperfusion. nih.gov The proposed mechanisms include the inhibition of oxidative stress, which in turn reduces the inflammatory response and apoptosis. nih.gov This compound was shown to modulate the antioxidant defense system by affecting the activity and expression of various antioxidant enzymes. nih.gov It also inhibited inflammation by decreasing the activity of myeloperoxidase and the expression of interleukins. nih.gov Furthermore, it reduced caspase activity and DNA fragmentation, indicating an anti-apoptotic effect. nih.gov While this research was not on this compound itself, the findings suggest potential avenues for investigating the neuroprotective mechanisms of structurally similar chromene compounds in cellular systems.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Strategies and Methodologies
The synthesis of chromene derivatives has been a major focus of organic chemistry, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. researchgate.netresearchgate.net Traditional synthesis techniques often required harsh conditions, toxic reagents, and produced hazardous waste. researchgate.netresearchgate.net Modern research is overcoming these challenges by exploring a variety of innovative approaches.
Key emerging strategies include:
Green Synthesis: This approach utilizes sustainable raw materials, non-toxic catalysts, and gentle reaction conditions to minimize environmental impact. researchgate.netresearchgate.netresearchgate.net The use of water as a solvent is a prime example of this eco-friendly methodology. researchgate.netijpsjournal.com
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. semanticscholar.orgnih.gov Solvent-free, one-pot MCRs using simple catalysts like sodium carbonate have been developed for 2-amino-4H-chromene synthesis. nih.gov
Advanced Catalysis: Researchers are employing novel catalysts to improve reaction times and yields. This includes the use of nanocatalysts (e.g., graphene-based polymer nanocomposites, palladium nanoparticles on graphene oxide), supramolecular catalysts like β-cyclodextrin, and visible-light-activated photocatalysts. researchgate.netresearchgate.netsemanticscholar.orgrsc.org
Energy-Efficient Methods: Microwave irradiation and ultrasound synthesis are being used to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. researchgate.net
| Methodology | Key Features | Catalyst Examples | Advantages | Reference |
|---|---|---|---|---|
| Green Synthesis | Use of eco-friendly solvents (e.g., water), sustainable materials. | Potassium phthalimide (B116566) (PPI), Natural catalysts | Environmentally benign, reduced waste, gentle conditions. | researchgate.netijpsjournal.com |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more components. | Sodium Carbonate | High efficiency, atom economy, simple procedures. | semanticscholar.orgnih.gov |
| Microwave/Ultrasound-Assisted | Use of microwave or ultrasonic energy to drive reactions. | Ionic liquids, Indium(III) triflate | Rapid reaction times, improved yields, energy efficiency. | researchgate.net |
| Advanced Catalysis | Employment of novel catalytic systems. | Graphene-based nanocomposites, β-cyclodextrin, Photocatalysts | High catalytic activity, reusability, mild reaction conditions. | researchgate.netsemanticscholar.orgrsc.org |
Advanced Computational Design and Optimization of Chromene-Based Molecular Scaffolds
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new chromene-based molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking allow researchers to predict the biological activity of compounds and understand their interactions with molecular targets before they are synthesized.
A notable application of this is in the design of chromone-based inhibitors for the ABCG2 membrane transporter, which is implicated in multidrug resistance in cancer. nih.gov A QSAR study on a series of chromone (B188151) derivatives yielded a robust predictive model. nih.gov This model was then used to design new compounds, with the most promising candidates being synthesized and tested, confirming their high inhibitory activity. nih.gov Subsequent molecular docking studies provided insights into the probable binding modes of these molecules within the target protein, explaining their potent activity. nih.gov
Similarly, molecular docking has been used to study new chromone congeners for their anticancer potential, revealing that the most active compounds bind strongly within the active pocket of the CDK4 enzyme through hydrogen bonding and hydrophobic interactions. nih.gov These computational approaches not only rationalize the activity of known compounds but also guide the design of new molecules with enhanced potency and selectivity, significantly reducing the time and cost associated with drug discovery. nih.gov
Exploration of Untapped Biological Mechanisms at the Molecular and Cellular Level
Chromenes are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.goveurekaselect.com While these effects are well-documented, a deeper understanding of the specific molecular and cellular mechanisms is an active area of research. The goal is to move beyond general activity screening to identify the precise molecular targets and signaling pathways modulated by these compounds.
Recent studies have begun to uncover these mechanisms. For instance, in the context of cancer, certain chromone derivatives have been shown to induce cell death (apoptosis) through a dual mechanism. nih.gov These compounds were found to cause DNA fragmentation and modulate the expression of key regulatory genes, specifically down-regulating the anti-apoptotic gene Bcl-2 and up-regulating the pro-apoptotic genes p53 and Bax. nih.gov
Future research will likely focus on:
Target Identification: Using techniques like proteomics and chemical biology to identify the specific protein targets of bioactive chromenes.
Pathway Analysis: Elucidating the signaling cascades that are affected by these compounds.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chromene scaffold to understand how different functional groups influence biological activity and mechanism of action. nih.gov For example, SAR studies have shown that for cytotoxic activity, a 4-aryl moiety, 3-cyano group, and 2-amino group are often essential. nih.gov
Potential Applications in Materials Science and Host-Guest Chemistry
The unique chemical structure of the chromene scaffold makes it a valuable building block for advanced materials. rsc.org Researchers are exploring its use in creating novel polymers and functional materials with tailored optical, electronic, and physical properties.
Polymer Science: Chromene moieties have been incorporated into polymer backbones to create new materials for specific applications. researchgate.net For example, benzochromene has been used as an electron-rich building block to synthesize low-bandgap conjugated polymers for use in polymer solar cells. rsc.orgresearchgate.net These chromene-based polymers exhibited broader light absorption and higher power conversion efficiencies compared to reference polymers. rsc.orgresearchgate.net
Host-Guest Chemistry: This branch of supramolecular chemistry involves the creation of "host" molecules that can encapsulate "guest" molecules, often leading to changes in their properties or catalyzing reactions. nih.govyoutube.com Chromene synthesis has benefited from this concept, where hosts like β-cyclodextrin and calixarenes have been used as supramolecular catalysts. rsc.orgnih.gov The host molecule's cavity creates a microenvironment that facilitates the reaction between components to form the chromene ring, often in an environmentally friendly solvent like water. rsc.org This approach mimics enzymatic catalysis and offers a unique strategy for controlling chemical reactions. rsc.org
Investigating Roles in Agrochemistry and Food Preservation (Focus on compound function)
The biological activity of chromenes extends to applications in agriculture and food science, where they show promise as safer and more effective alternatives to conventional chemicals. researchgate.netijpsjournal.com
Agrochemistry: A significant emerging application is in pest control. Chromene derivatives, developed from a natural product isolated from Amyris texana, have been identified as a novel class of potential termiticides. nih.govresearchgate.net In laboratory bioassays, these compounds showed significant mortality against the highly destructive Formosan subterranean termite, a pest that causes billions of dollars in damage annually. nih.govresearchgate.net The function of other natural chromenes, such as precocene I and II, has been identified as having antijuvenile hormone activity in insects. nih.gov This disrupts the normal development of larvae, leading to the production of sterile and dwarfish adults, representing a targeted mechanism for insect control. nih.gov
Food Preservation: The function of chromenes in food preservation is primarily linked to their antioxidant properties. eurekaselect.com Oxidative degradation is a major cause of food spoilage, leading to off-flavors, rancidity, and loss of nutritional value. The phenolic hydroxyl group, present in 2,2,4-Trimethylchromen-6-ol, is a key feature that allows it to act as a radical scavenger, neutralizing the reactive oxygen species that drive these degradative processes. This antioxidant function can help extend the shelf life of food products.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2,2,4-Trimethylchromen-6-ol in academic research?
- Methodological Answer : Synthesis typically involves intermolecular condensation reactions using precursors like substituted chromene derivatives and methylating agents. For example, analogous compounds (e.g., benzofuro-chromenols) are synthesized via cyclization of halogenated intermediates under basic conditions, followed by selective methylation . Characterization of intermediates via TLC and GC-MS is critical to monitor reaction progress.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments to confirm substitution patterns (e.g., methyl groups at positions 2, 2, and 4).
- HPLC : Assess purity (>95% recommended for reproducibility).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
Comparative studies with predicted spectral data (e.g., ACD/Labs Percepta Platform) can validate structural assignments .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related compounds (e.g., tocopherol analogs):
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data (e.g., NMR, MS) when identifying this compound?
- Methodological Answer :
- Iterative Analysis : Compare experimental data with computational predictions (e.g., ACD/Labs for NMR shifts ).
- Isotopic Labeling : Use deuterated solvents to resolve overlapping peaks in crowded spectral regions.
- Collaborative Validation : Cross-reference findings with independent labs to rule out instrumental artifacts .
Q. What strategies are effective in optimizing reaction yields for this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for regioselective methylation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) often enhance reaction rates.
- DoE (Design of Experiments) : Use factorial designs to identify interactions between temperature, catalyst loading, and solvent ratios .
Q. What methodologies are used to study the stability of this compound under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- pH-Dependent Studies : Prepare buffered solutions (pH 3–9) and assess hydrolytic stability over 72 hours.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .
Data Contradiction and Reproducibility
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Standardized Assays : Adopt validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition studies.
- Batch Analysis : Compare results across multiple synthetic batches to isolate impurities affecting activity.
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .
Notes on Evidence Utilization
- Structural analogs (e.g., tocopherols, benzofuro-chromenols) were referenced due to limited direct data on this compound.
- Safety protocols were generalized from related compounds with similar functional groups (e.g., phenolic -OH, methyl substituents) .
- Methodological gaps (e.g., ecological impact data) highlight areas for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
